molecular formula C8H6Cl2FNO B2865242 2-chloro-N-(4-chloro-3-fluorophenyl)acetamide CAS No. 895641-02-8

2-chloro-N-(4-chloro-3-fluorophenyl)acetamide

Cat. No.: B2865242
CAS No.: 895641-02-8
M. Wt: 222.04
InChI Key: MDWWEKZOGOWJJO-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-3-fluorophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2FNO It is a derivative of acetamide, where the hydrogen atoms are substituted with chlorine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-3-fluorophenyl)acetamide typically involves the reaction of 4-chloro-3-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-chloro-3-fluoroaniline+chloroacetyl chlorideThis compound\text{4-chloro-3-fluoroaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 4-chloro-3-fluoroaniline+chloroacetyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the acetamide group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products Formed

    Substitution: Formation of various substituted acetamides.

    Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids.

    Reduction: Formation of reduced derivatives, such as amines.

    Hydrolysis: Formation of 4-chloro-3-fluoroaniline and acetic acid.

Scientific Research Applications

2-chloro-N-(4-chloro-3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-3-fluorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-chloro-N-(4-fluorophenyl)-N-methylacetamide
  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • 2-chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide

Uniqueness

2-chloro-N-(4-chloro-3-fluorophenyl)acetamide is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This unique structure may confer specific properties that make it suitable for particular applications in research and industry.

Properties

IUPAC Name

2-chloro-N-(4-chloro-3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWWEKZOGOWJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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